molecular formula C22H16N2OS B11565837 N-{(E)-[5-(pyridin-2-ylsulfanyl)furan-2-yl]methylidene}biphenyl-4-amine

N-{(E)-[5-(pyridin-2-ylsulfanyl)furan-2-yl]methylidene}biphenyl-4-amine

Cat. No.: B11565837
M. Wt: 356.4 g/mol
InChI Key: WPQVXCIDEHHONL-UHFFFAOYSA-N
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Description

N-{(E)-[5-(pyridin-2-ylsulfanyl)furan-2-yl]methylidene}biphenyl-4-amine is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a furan ring, and a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[5-(pyridin-2-ylsulfanyl)furan-2-yl]methylidene}biphenyl-4-amine typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[5-(pyridin-2-ylsulfanyl)furan-2-yl]methylidene}biphenyl-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom in the pyridine ring can lead to the formation of sulfoxides or sulfones.

Scientific Research Applications

N-{(E)-[5-(pyridin-2-ylsulfanyl)furan-2-yl]methylidene}biphenyl-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: It may have therapeutic potential due to its ability to modulate biological pathways.

    Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-{(E)-[5-(pyridin-2-ylsulfanyl)furan-2-yl]methylidene}biphenyl-4-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{(E)-[5-(pyridin-2-ylsulfanyl)furan-2-yl]methylidene}biphenyl-4-amine is unique due to its combination of a biphenyl structure with a pyridine and furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H16N2OS

Molecular Weight

356.4 g/mol

IUPAC Name

N-(4-phenylphenyl)-1-(5-pyridin-2-ylsulfanylfuran-2-yl)methanimine

InChI

InChI=1S/C22H16N2OS/c1-2-6-17(7-3-1)18-9-11-19(12-10-18)24-16-20-13-14-22(25-20)26-21-8-4-5-15-23-21/h1-16H

InChI Key

WPQVXCIDEHHONL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N=CC3=CC=C(O3)SC4=CC=CC=N4

Origin of Product

United States

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